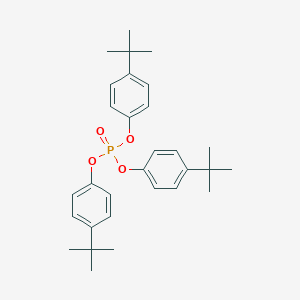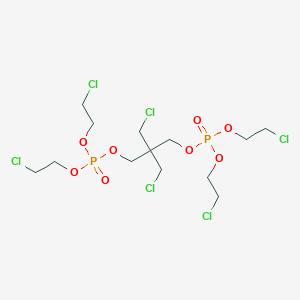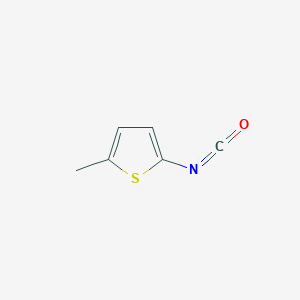
2-Isocyanato-5-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-5-methylthiophene is a chemical compound with the molecular formula C₆H₅NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an isocyanate group (-NCO) attached to the thiophene ring, specifically at the second position, with a methyl group at the fifth position. Thiophene derivatives are known for their diverse applications in various fields, including materials science, organic synthesis, and medicinal chemistry .
Mechanism of Action
Target of Action
It is used in the preparation of p38 kinase inhibitors , suggesting that it may interact with kinases or related proteins.
Mode of Action
Given its use in the synthesis of kinase inhibitors , it may interact with these enzymes, potentially altering their activity and affecting downstream signaling pathways.
Biochemical Pathways
, its role in the synthesis of p38 kinase inhibitors suggests it may influence pathways regulated by these kinases. p38 kinases are involved in cellular responses to stress and inflammation, so inhibition of these kinases can have broad effects on cellular function .
Result of Action
As a component in the synthesis of p38 kinase inhibitors, it may contribute to the inhibition of these kinases and the downstream effects of this inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-5-methylthiophene typically involves the reaction of 5-methylthiophene-2-carboxylic acid with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
Starting Material: 5-Methylthiophene-2-carboxylic acid.
Reagent: Phosgene or triphosgene.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-50°C.
Product: this compound.
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the use of carbamates, which decompose thermally to yield isocyanates .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-5-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and amides.
Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Polymerization: The isocyanate group can react with polyols to form polyurethanes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Electrophiles: Halogens, nitronium ions.
Conditions: Reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
Scientific Research Applications
2-Isocyanato-5-methylthiophene has a wide range of applications in scientific research:
Materials Science: Used in the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Catalysis: Used as a ligand in catalytic reactions
Comparison with Similar Compounds
2-Isocyanatothiophene: Lacks the methyl group at the fifth position.
5-Methylthiophene-2-carboxylic acid: Precursor to 2-Isocyanato-5-methylthiophene.
2-Isocyanato-3-methylthiophene: Methyl group at the third position instead of the fifth.
Comparison: this compound is unique due to the presence of both the isocyanate group and the methyl group on the thiophene ring. This combination imparts distinct reactivity and properties compared to other thiophene derivatives. For example, the methyl group can influence the electronic properties of the thiophene ring, affecting its reactivity in electrophilic substitution reactions .
Properties
IUPAC Name |
2-isocyanato-5-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOUGUHTXIYXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469676 |
Source


|
| Record name | 2-Isocyanato-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76536-99-7 |
Source


|
| Record name | 2-Isocyanato-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)

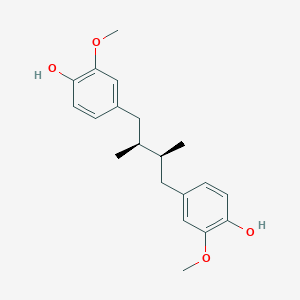
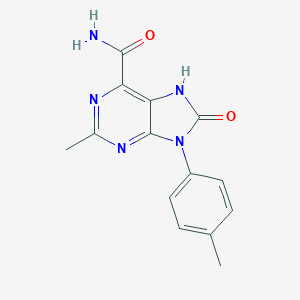
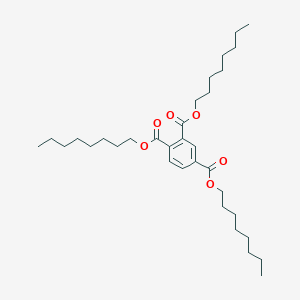
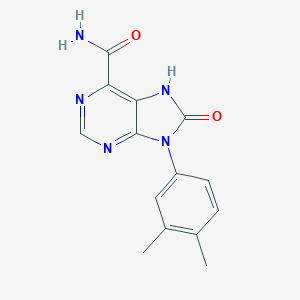
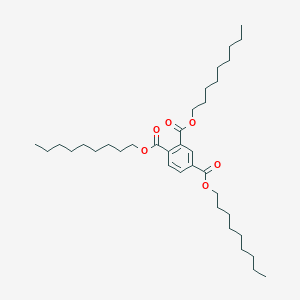


![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)
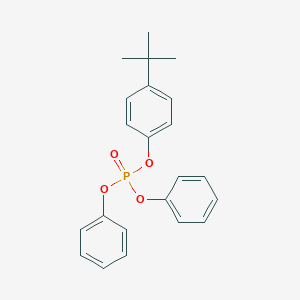
![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)
